N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
The compound is used in the synthesis of novel four-fused ring heterocyclic systems via three-component reactions of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, aromatic aldehyde, and 1,3-cyclohexanediones . This method uses acidic ionic liquid catalysts, green solvent media, and simple purification techniques .
Antitumor Activities
The compound has been tested for its antiproliferative activities in fibroblasts and eight representative human tumoral cell lines . The in silico physicochemical properties of the compound were determined according to Lipinski’s rules of five (RO5) associated with the prediction of their bioavailability .
Anti-Inflammatory Activity
Polysubstituted thiazole derivatives, which can be synthesized from the compound, have been evaluated for their anti-inflammatory activity .
Antibacterial Activity
The compound has shown emergent antibacterial activity .
Cytokine Production Inhibition
The compound has been used in the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, which have shown the ability to reduce cytokine production .
Biological Activities of Nitrogen-Based Heterocycles
Nitrogen-based heterocycles, which can be synthesized from the compound, are known as biologically active species . They are found in a lot of naturally occurring compounds and numerous biologically active products .
Antiglycation Agents
1,3,4-Thiadiazolo[3,2-a]pyrimidines, which can be synthesized from the compound, have shown a wide range of biological activities such as antiglycation agents .
Treatment of Neurological Diseases
4H-Chromenes, which can be synthesized from the compound, are of particular importance in the treatment of neurological diseases including Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-9h-chromeno[2,3-d]thiazol-9-ones, have been shown to exhibit potent anti-inflammatory activities . This suggests that the compound may interact with targets involved in inflammatory pathways.
Mode of Action
Thiazole derivatives, which are part of the compound’s structure, have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks .
Result of Action
Some thiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-16(11-22-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)23-10-15(17)24-18/h1-9H,10-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNOMWQYOPGJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.